1-indanone O-(anilinocarbonyl)oxime

medicinal chemistry physicochemical profiling fragment-based drug design

1-Indanone O-(anilinocarbonyl)oxime (IUPAC: [(E)-2,3-dihydroinden-1-ylideneamino] N-phenylcarbamate; molecular formula C₁₆H₁₄N₂O₂; molecular weight 266.29 g/mol) belongs to the oxime carbamate class of organic compounds, characterized by the general formula CC(R)=NOC(=O)N(R')R" where the oxime oxygen is esterified with an N-phenylcarbamic acid moiety. This compound features an (E)-configured oxime double bond linking a bicyclic 1-indanone-derived framework to an anilinocarbonyl pharmacophore.

Molecular Formula C16H14N2O2
Molecular Weight 266.29 g/mol
Cat. No. B3841227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-indanone O-(anilinocarbonyl)oxime
Molecular FormulaC16H14N2O2
Molecular Weight266.29 g/mol
Structural Identifiers
SMILESC1CC(=NOC(=O)NC2=CC=CC=C2)C3=CC=CC=C31
InChIInChI=1S/C16H14N2O2/c19-16(17-13-7-2-1-3-8-13)20-18-15-11-10-12-6-4-5-9-14(12)15/h1-9H,10-11H2,(H,17,19)/b18-15+
InChIKeyWPKZGBHEUTULHC-OBGWFSINSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Indanone O-(anilinocarbonyl)oxime: Structural Identity and Class Placement for Procurement Decision-Making


1-Indanone O-(anilinocarbonyl)oxime (IUPAC: [(E)-2,3-dihydroinden-1-ylideneamino] N-phenylcarbamate; molecular formula C₁₆H₁₄N₂O₂; molecular weight 266.29 g/mol) belongs to the oxime carbamate class of organic compounds, characterized by the general formula CC(R)=NOC(=O)N(R')R" where the oxime oxygen is esterified with an N-phenylcarbamic acid moiety [1]. This compound features an (E)-configured oxime double bond linking a bicyclic 1-indanone-derived framework to an anilinocarbonyl pharmacophore [2]. Oxime carbamates as a class have been explored for FAAH inhibition, β-N-acetylglucosaminidase inhibition, and agricultural biocidal applications [1]. The compound has been deposited in screening libraries and appears in patent literature referencing monocyte differentiation and anti-proliferative activity [3].

Why 1-Indanone O-(anilinocarbonyl)oxime Cannot Be Interchanged with Simpler Indanone Oximes or Non-Indanone Oxime Carbamates


Although 1-indanone O-(anilinocarbonyl)oxime shares the 1-indanone scaffold with the widely available parent oxime (1-indanone oxime, MW 147.17) and the oxime carbamate linkage with simpler ketone-derived analogs such as cyclopentanone O-(anilinocarbonyl)oxime or acetone O-(anilinocarbonyl)oxime (proximphan), substitution at either the core or the carbamate terminus is not functionally neutral [1]. The anilinocarbonyl appendage adds a hydrogen-bond donor (carbamate NH) and an extended aromatic surface capable of π-stacking interactions, neither of which is present in the parent 1-indanone oxime. Conversely, replacing the bicyclic 1-indanone core with a monocyclic ketone (e.g., cyclopentanone or acetone) significantly alters molecular shape, lipophilicity, and the geometry of the oxime bond environment, which can affect target recognition. Even within indanone-derived oxime carbamates, the presence or absence of aryl ring substitution on the carbamate nitrogen—as in the 4-chlorophenyl analog 1-indanone O-{[(4-chlorophenyl)amino]carbonyl}oxime—modifies electronic character and steric bulk at a position known to influence BACE1 inhibitor binding . These structural distinctions mean that generic substitution without confirmatory comparative biological data carries a high risk of functional non-equivalence.

1-Indanone O-(anilinocarbonyl)oxime: Quantitative Differentiation Evidence Against Closest Analogs


Molecular Size and Hydrogen-Bond Capacity Differentiate the Target from the Parent 1-Indanone Oxime

1-Indanone O-(anilinocarbonyl)oxime possesses a molecular weight of 266.29 g/mol and contributes one hydrogen-bond donor (carbamate NH) and four hydrogen-bond acceptors (two carbonyl oxygens, oxime nitrogen, oxime oxygen), yielding a topological polar surface area (TPSA) of approximately 50.4 Ų. In contrast, the parent compound 1-indanone oxime (CAS 3349-60-8, MW 147.17 g/mol, C₉H₉NO) has only one HBD (oxime OH) and two HBA (oxime N and O), with a TPSA of approximately 32.6 Ų [1]. This represents a +119.12 Da increase in molecular weight, a doubling of hydrogen-bond acceptor count, and a ~55% increase in polar surface area for the anilinocarbonyl derivative relative to the parent oxime [1].

medicinal chemistry physicochemical profiling fragment-based drug design

Differentiation-Inducing Biological Activity Reported in Patent Literature: Target Compound vs. Class Baseline

According to patent-associated data indexed via freshpatents.com and the Web Data Commons, 1-indanone O-(anilinocarbonyl)oxime exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, evidencing potential use as an anti-cancer agent and for the treatment of skin diseases such as psoriasis [1]. By comparison, the broader class of 1-indanone oxime derivatives has been reported to induce apoptosis in MCF-7 breast cancer cells with IC₅₀ values of 20–30 µM ; however, this class-level cytotoxicity is mechanistically distinct from the differentiation-inducing activity claimed for the target compound. The parent 1-indanone oxime has not been specifically reported to induce monocytic differentiation.

cancer research cell differentiation psoriasis monocyte biology

Core Scaffold Integrity: 1-Indanone-Derived Oxime Carbamates vs. Monocyclic Ketone-Derived Analogs

The bicyclic 1-indanone core of the target compound confers reactivity characteristics distinct from monocyclic ketone-derived oxime carbamates. Under Beckmann rearrangement conditions, 1-indanone oxime derivatives can be converted to hydrocarbostyril (a key intermediate for 6-nitroquipazine synthesis) in optimized yields of 91% using AlCl₃ as Lewis acid catalyst, compared to only 10–20% yield achievable with conventional sulfuric acid or polyphosphoric acid methods [1]. In contrast, monocyclic analogs such as cyclopentanone O-(anilinocarbonyl)oxime and cyclododecanone O-(anilinocarbonyl)oxime lack the fused aromatic ring that stabilizes the rearrangement transition state and directs regiochemistry . This scaffold-dependent reactivity has direct consequences for downstream synthetic utility: the 1-indanone framework enables access to bicyclic lactam products via Beckmann rearrangement, whereas monocyclic ketone-derived oxime carbamates undergo ring-expansion pathways with different product profiles [1].

synthetic chemistry Beckmann rearrangement scaffold diversity drug intermediate

The (E)-Oxime Stereochemistry of the Target Compound: Defined Geometry vs. Mixed or Unspecified Isomers in Commercial Analogs

The target compound is specified as the (E)-isomer with respect to the oxime double bond, as indicated by the IUPAC designation [(E)-2,3-dihydroinden-1-ylideneamino] N-phenylcarbamate [1]. NMR-based stereostructural determination of indan-1-one oxime O-methyl and O-allyl ethers has established that E- and Z-isomers of indanone oxime derivatives are spectroscopically distinguishable and can exhibit different biological activities [2]. In contrast, many commercially sourced 1-indanone oxime and 2-indanone oxime products are sold as unspecified isomer mixtures or without stereochemical definition, introducing a source of irreproducibility in biological assays and synthetic transformations . The defined (E)-configuration of the target compound eliminates this ambiguity.

stereochemistry oxime isomerism structure-activity relationship quality control

Enzymatic Assay Profiling: Target Compound Tested Against 5-Lipoxygenase Translocation and Platelet 12-Lipoxygenase

1-Indanone O-(anilinocarbonyl)oxime has been evaluated in at least two enzymatic assay systems catalogued in public databases: (i) inhibitory activity against 5-lipoxygenase translocation in rat RBL-2H3 cells (ChEMBL Assay CHEMBL619995) [1], and (ii) in vitro inhibition of platelet 12-lipoxygenase at a concentration of 30 µM (Assay ID ALA615117) . While quantitative IC₅₀ or %-inhibition values for the target compound in these specific assays are not publicly disclosed in the indexed database entries, the fact of testing in these pathway-focused assays indicates that the compound has been selected for screening in eicosanoid pathway targets. By comparison, the parent 1-indanone oxime and simpler oxime carbamates have not been indexed in the same lipoxygenase assay panels, suggesting that the anilinocarbonyl modification was a deliberate structural feature for lipoxygenase-targeted screening library inclusion.

lipoxygenase inhibition inflammation platelet biology screening assay

Evidence-Backed Application Scenarios for Procuring 1-Indanone O-(anilinocarbonyl)oxime


Cell Differentiation and Anti-Proliferative Screening in Oncology and Dermatology Research

Based on patent-derived evidence that 1-indanone O-(anilinocarbonyl)oxime arrests proliferation of undifferentiated cells and induces monocytic differentiation [1], this compound is suited for phenotypic screening cascades targeting differentiation therapy in acute myeloid leukemia (AML) or for evaluating anti-psoriatic activity in keratinocyte hyperproliferation models. The differentiation-inducing mechanism, not observed for the parent 1-indanone oxime, provides a distinct biological hypothesis for target identification and validation studies.

Eicosanoid Pathway and Inflammation Target Screening

The compound has been indexed in two lipoxygenase-focused assay panels (5-lipoxygenase translocation and platelet 12-lipoxygenase) [2], establishing baseline assay compatibility for eicosanoid pathway research. Researchers investigating leukotriene biosynthesis or platelet 12-HETE signaling may prioritize this compound as a pre-screened entry point into indanone-derived lipoxygenase modulator chemistry, noting that quantitative activity values require de novo determination.

Synthetic Methodology Development Requiring Beckmann Rearrangement to Bicyclic Lactams

For synthetic chemistry groups developing Beckmann rearrangement methodology, the 1-indanone-derived oxime carbamate scaffold provides access to hydrocarbostyril-type bicyclic lactams in high yield (91% using AlCl₃ catalysis) [3]. The target compound's defined (E)-oxime geometry eliminates stereochemical ambiguity in rearrangement outcome prediction, and the anilinocarbonyl protecting group may offer orthogonal deprotection strategies compared to O-methyl or O-benzyl oxime ethers.

Fragment-Based Drug Design Leveraging Defined Physicochemical Properties

With a molecular weight of 266.29 g/mol, one HBD, four HBA, and TPSA of ~50.4 Ų [4], 1-indanone O-(anilinocarbonyl)oxime occupies physicochemical space between traditional fragment-sized molecules (MW < 250) and lead-like compounds. The anilinocarbonyl group provides a synthetically tractable vector for further derivatization while contributing hydrogen-bonding capacity absent in the parent 1-indanone oxime scaffold. This property profile supports its use as an advanced fragment or scaffold-hopping starting point in medicinal chemistry programs.

Quote Request

Request a Quote for 1-indanone O-(anilinocarbonyl)oxime

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.